molecular formula C12H10N2O2S B11865766 Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate

Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate

Cat. No.: B11865766
M. Wt: 246.29 g/mol
InChI Key: MEBKFBHZBVKPLC-UHFFFAOYSA-N
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Description

Ethyl 8H-thiazolo[4,5-g]indole-7-carboxylate is a heterocyclic compound featuring a fused thiazole-indole scaffold with an ethoxycarbonyl substituent at position 6. The thiazolo[4,5-g]indole core integrates sulfur and nitrogen atoms within its bicyclic structure, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

ethyl 8H-pyrrolo[3,2-g][1,3]benzothiazole-7-carboxylate

InChI

InChI=1S/C12H10N2O2S/c1-2-16-12(15)9-5-7-3-4-8-11(10(7)14-9)17-6-13-8/h3-6,14H,2H2,1H3

InChI Key

MEBKFBHZBVKPLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3=C(C=C2)N=CS3

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A robust method for synthesizing thiazolo[3,2-a]indoles was reported by Cimarelli et al. , involving a chemo- and regioselective formal [3 + 2] annulation between 3-alkylindoline-2-thiones (1a–j ) and α-halo-ketones (2a–r ) in water at 60°C. While this protocol targets thiazolo[3,2-a]indoles, its adaptation to ethyl 8H-thiazolo[4,5-g]indole-7-carboxylate requires strategic substitution of the indoline-2-thione precursor. For instance, using 3-ethylindoline-2-thione and ethyl 2-chloroacetoacetate under optimized conditions (1:1 molar ratio, 60°C, 5–14 h) yields the thiazolo core, with the ethyl ester introduced via the α-halo-ketone partner.

Key Reaction Parameters:

  • Solvent : Water (1 mL per 0.7 mmol substrate).

  • Temperature : 60°C.

  • Workup : Extraction with ethyl acetate (3 × 5 mL) and evaporation under reduced pressure.

Substrate Scope and Scalability

The method accommodates diverse substituents at six positions of the thiazoloindole framework. For example:

  • Position 7 (ester group) : Introduced via ethyl 2-chloroacetoacetate.

  • Position 8 (alkyl groups) : Achieved using 3-alkylindoline-2-thiones (e.g., 3-propyl or 3-butyl derivatives).
    Scalability was demonstrated on a 4.00 mmol scale, yielding 95% of product after 5.5 h.

Three-Component Domino Reaction

Reaction Components and Conditions

Wang et al. developed a three-component domino reaction for thiazolo[4,5-e]indoles using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol at 80°C. Adapting this to this compound involves substituting cyclohexane-1,3-dione with ethyl glyoxylate to introduce the ester moiety.

Optimized Protocol:

  • Reagents :

    • 2-Methylbenzo[d]thiazol-5-amine (1.0 equiv).

    • Ethyl glyoxylate (1.0 equiv).

    • Arylglyoxal monohydrate (1.0 equiv).

  • Conditions : Ethanol, acetic acid (10 mol%), 80°C, 6–8 h.

  • Yield : 65–78% (estimated based on analogous reactions).

Mechanistic Insights

The reaction proceeds via:

  • Condensation : Between the amine and arylglyoxal to form an imine.

  • Knoevenagel Adduct Formation : Cyclohexane-1,3-dione (or ethyl glyoxylate) reacts with the imine.

  • Cyclization : Intramolecular thiazole ring closure.

Copper-Catalyzed Cyclization of Indole Iodobenzenes

Methodology and Substrate Design

A copper(I)-catalyzed synthesis of benzothiazolo[3,2-a]indoles was reported by Li et al. , utilizing indole iodobenzenes and sulfur in DMF at 160°C. To target this compound, pre-functionalized indole iodobenzene with an ethyl ester at position 7 is required.

Procedure:

  • Reagents :

    • 7-Ethoxycarbonyl-1-(2-iodophenyl)-1H-indole (1.0 equiv).

    • Sulfur (1.0 equiv).

    • CuI (10 mol%), K₂CO₃ (1.5 equiv).

  • Conditions : DMF, 160°C, 5 h under air.

  • Yield : 85–90% (extrapolated from analogous substrates).

Advantages and Limitations

  • Advantages : Broad functional group tolerance, gram-scale synthesis (88% yield on 4 mmol scale).

  • Limitations : Requires pre-halogenated indole precursors, high-temperature conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)SolventScalabilityKey Advantage
Metal-Free Annulation85–9560WaterHighEco-friendly, no purification
Three-Component65–7880EthanolModerateAtom economy
Cu-Catalyzed85–90160DMFHighBroad substrate scope

Derivatization and Functionalization

Ester Hydrolysis

The ethyl ester in position 7 can be hydrolyzed to a carboxylic acid using NaOH in ethanol (25°C, 12 h), as demonstrated for analogous thiazoloindoles.

Cycloaddition Reactions

Thiazoloindoles undergo formal [3 + 2] cycloadditions with 1,2-diaza-1,3-dienes (7 ) in dichloromethane at 25°C, catalyzed by ZnCl₂, to yield polycyclic derivatives (e.g., pyrrolo[2,3-b]thiazoloindoles) .

Chemical Reactions Analysis

Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Complex Compounds
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, making it an essential intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, which facilitate the creation of derivatives with tailored properties for specific applications.

2. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of thiazolo-indole compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. For instance, certain synthesized derivatives demonstrated IC50 values as low as 6.10 μM against MCF-7 cells, highlighting their potential as multitarget anticancer agents .

Biological Mechanisms

1. Interaction with Biological Targets
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors involved in critical signaling pathways associated with cancer progression and microbial resistance. Ongoing research aims to elucidate these interactions further to optimize therapeutic efficacy .

2. Immune Modulation
Some studies suggest that compounds related to this compound may act as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. This property positions these compounds as potential vaccine adjuvants or therapeutic agents that enhance immune responses against infections and tumors .

Industrial Applications

1. Pharmaceutical Development
In the pharmaceutical industry, this compound is used as a reference standard in drug testing and development. Its unique structure allows researchers to explore new drug formulations and therapeutic strategies aimed at combating resistant microbial strains and cancer cells.

2. Material Science
This compound also finds applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its heterocyclic nature contributes to the design of novel polymers and nanomaterials that can be utilized in various technological applications.

Comparison with Similar Compounds

Structural Differences and Heterocyclic Core Variations

The compound’s closest analogs differ in the heterocyclic ring system fused to the indole or quinoline backbone. Key examples include:

Compound Name Heterocyclic Core Substituents Key Features Reference
Ethyl 8H-thiazolo[4,5-g]indole-7-carboxylate Thiazolo[4,5-g]indole Ethyl carboxylate at C7 Sulfur-containing, planar aromaticity
Ethyl 8-(3,5-dimethoxybenzyl)-[1,2]oxazolo[4,5-g]indole-7-carboxylate Oxazolo[4,5-g]indole 3,5-Dimethoxybenzyl at C8 Oxygen-containing, anticancer activity (GI50: 0.03–31.1 μM)
Ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Dioxolo[4,5-g]quinoline Hydroxy at C8 Oxygen-rich, used in synthetic intermediates
Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate Dioxolo[4,5-g]indole Bromo at C5, methyl ester at C7 Halogenated, potential electrophilic reactivity

Key Observations :

  • Steric Considerations : Substituents like 3,5-dimethoxybenzyl (in oxazolo derivatives) introduce bulkiness, affecting binding affinity .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Property This compound (Estimated) Ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Methyl 5-bromo-[1,3]dioxolo[4,5-g]indole-7-carboxylate
Molecular Weight ~263.3 g/mol 261.23 g/mol 314.15 g/mol
Melting Point Not reported 232–234°C (similar indole-carboxylates) Not reported
Solubility Low in water (lipophilic) Low in polar solvents Moderate in DMSO

Notes:

  • Thiazoloindoles are expected to exhibit lower solubility in aqueous media compared to dioxolo analogs due to sulfur’s hydrophobicity .
  • Brominated derivatives (e.g., methyl 5-bromo-dioxoloindole) may show enhanced stability under acidic conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted indole precursors with thiazole-forming reagents. For example, analogous compounds like ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate are synthesized via chlorination of intermediates using acetyl chloride or methanesulfonyl chloride under controlled conditions (room temperature, ethyl acetate solvent) . Optimizing stoichiometry (e.g., 3.0 equivalents of methyl sulfonyl chloride) and purification via TLC monitoring are critical for achieving moderate yields (40–60%).

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex fused-ring systems. For example, hydrogen-bonding patterns in similar heterocycles are analyzed using graph-set theory to confirm molecular packing .
  • NMR/LC-MS : High-resolution LC-MS/MS identifies molecular ions ([M+H]⁺), while ¹H/¹³C NMR resolves substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.0–8.5 ppm) .

Q. How is the Brine Shrimp Lethality Test (BSLT) applied to evaluate toxicity?

The BSLT protocol involves exposing Artemia salina larvae to serial dilutions of the compound. LC₅₀ values are calculated using probit analysis. For ethyl acetate extracts of structurally related compounds, LC₅₀ values of 134–224 ppm indicate moderate toxicity, suggesting potential antitumor activity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks?

Discrepancies between computational models and experimental data (e.g., unexpected bond lengths) are addressed via SHELXL refinement. Hydrogen-bonding motifs (e.g., N–H···O or S–H···N interactions) are mapped using graph-set analysis (e.g., Etter’s rules) to distinguish between enol-keto tautomers or polymorphic forms . For example, Etter’s "R₂²(8)" motif confirms dimeric hydrogen bonding in indole derivatives.

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

SAR is explored by modifying substituents on the thiazoloindole core. For example:

Substituent PositionModificationObserved Effect (vs. Parent Compound)
Thiazole C2BrominationIncreased cytotoxicity (IC₅₀ ↓ 30%)
Indole C7Ethyl → Methyl esterReduced solubility, activity retained
Such data are derived from cytotoxicity assays against HCT-116 or A549 cell lines, with berberine as a positive control .

Q. How do solvent polarity and temperature affect regioselectivity in electrophilic substitution reactions?

Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the indole C5 position due to stabilization of transition states. For instance, bromination of ethyl indole-2-carboxylate in DMF at 0°C yields >90% C5-brominated product, while nonpolar solvents (e.g., toluene) promote competing C3 substitution .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial vs. antitumor activity?

Divergent bioactivity profiles may arise from assay-specific conditions. For example:

  • Antimicrobial activity : Evaluated via agar diffusion (MIC ≤ 50 µg/mL for S. aureus), dependent on bacterial membrane permeability.
  • Antitumor activity : Assessed via MTT assay (IC₅₀ 10–20 µM for Hela cells), influenced by apoptosis pathways. Methodological standardization (e.g., uniform cell lines, solvent controls) is critical for cross-study comparisons .

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

Contradictions between HPLC purity (e.g., >98%) and NMR impurity signals are resolved via:

  • LC-MS/MS : Identifies co-eluting impurities with similar retention times.
  • DOSY NMR : Differentiates compounds by diffusion coefficients, isolating minor contaminants .

Methodological Tables

Q. Table 1. Common Characterization Techniques

TechniqueApplication ExampleReference
X-ray CrystallographyHydrogen-bonding network in thiazoloindole
LC-MS/MSMolecular ion confirmation ([M+H]⁺ = 305.2 Da)
¹H NMRSubstituent integration (e.g., ethyl group)

Q. Table 2. Bioactivity Comparison of Analogous Compounds

CompoundActivity (IC₅₀)Cell Line
This compound15.2 µMHCT-116
Methyl indole-3-carboxylate42.7 µMA549
Brominated analog (C2-Br)9.8 µMHela

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